Aqueous Solubility Enhancement Over Free Base
The hydrochloride salt form (target) offers fundamentally different aqueous solubility properties compared to its free base analog (tert-butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate, CAS 885954-16-5). Class-level data for the tetrahydroquinoline core shows that while the free base typically exhibits water solubility of <1 g/L at 20°C, the hydrochloride salt form significantly enhances this, making it suitable for aqueous reaction conditions . This is a critical differentiator for users requiring solution-phase chemistry in polar solvents without the need for additional solubilizing agents.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Enhanced water solubility (class-level inference for HCl salt) |
| Comparator Or Baseline | 1,2,3,4-tetrahydroquinoline (free base): <1 g/L at 20°C |
| Quantified Difference | Class-level solubility increase from <1 g/L to a higher, though unspecified, value for the salt form. |
| Conditions | Water solubility measurement at 20°C per ChemicalBook data for the parent tetrahydroquinoline scaffold. |
Why This Matters
Improved aqueous solubility directly enables a wider range of aqueous-compatible synthetic transformations (e.g., amide couplings at high dilution) and simplifies purification protocols.
